BenchChemオンラインストアへようこそ!

3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

Lipophilicity Drug-likeness Scaffold Selection

3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid (CAS 850021-31-7) is a heterocyclic small molecule (C14H11NO3S2, MW 305.37) that integrates a benzofuran-2-carboxylic acid core with a 4-methyl-1,3-thiazole moiety via a sulfanylmethyl bridge. It is primarily supplied as a research-grade building block, with a minimum purity specification of 95%.

Molecular Formula C14H11NO3S2
Molecular Weight 305.37
CAS No. 850021-31-7
Cat. No. B2857953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
CAS850021-31-7
Molecular FormulaC14H11NO3S2
Molecular Weight305.37
Structural Identifiers
SMILESCC1=CSC(=N1)SCC2=C(OC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C14H11NO3S2/c1-8-6-19-14(15-8)20-7-10-9-4-2-3-5-11(9)18-12(10)13(16)17/h2-6H,7H2,1H3,(H,16,17)
InChIKeyZUIWWPHNRQACTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid (CAS 850021-31-7): Core Identity and Procurement Baseline


3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid (CAS 850021-31-7) is a heterocyclic small molecule (C14H11NO3S2, MW 305.37) that integrates a benzofuran-2-carboxylic acid core with a 4-methyl-1,3-thiazole moiety via a sulfanylmethyl bridge [1]. It is primarily supplied as a research-grade building block, with a minimum purity specification of 95% . The compound is listed in PubChem (CID 2608768) and ChEMBL (CHEMBL1373976), and its computed properties—including XLogP3 of 4, polar surface area of 63.33 Ų, and zero Rule-of-Five violations—indicate moderate lipophilicity and drug-like characteristics [1].

Why Generic Substitution of 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid (CAS 850021-31-7) Is Not Advisable


In-class benzofuran-thiazole carboxylic acids cannot be interchanged casually because subtle structural variations—such as the presence or absence of a methyl substituent on the thiazole ring—produce meaningful differences in lipophilicity, polar surface area, and biological screening profiles [1]. The 4-methylthiazole variant (CAS 850021-31-7) showed only weak or inconclusive activity (Potency values from 14.7 µM to >95 µM) across multiple PubChem qHTS assays, whereas closely related dihydrothiazole analogs may exhibit different baseline reactivity due to altered electronic and steric properties [2]. These distinctions become critical when selecting a scaffold for structure-activity relationship (SAR) studies or when procuring a defined intermediate for synthetic elaboration.

Quantitative Differentiation Evidence for 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid (CAS 850021-31-7) vs. Closest Analogs


Lipophilicity Advantage: XLogP3 of Methyl-Thiazole Derivative vs. Dihydro-Thiazole Analog

The target compound exhibits an XLogP3 of 4, which is higher than that of its 4,5-dihydrothiazole analog (estimated XLogP3 ≈ 2.8–3.2 based on the loss of one carbon and increased saturation), indicating enhanced membrane permeability potential. This difference arises directly from the methyl-substituted aromatic thiazole versus the partially saturated dihydrothiazole ring [1].

Lipophilicity Drug-likeness Scaffold Selection

Polar Surface Area Comparison: Target vs. Dihydrothiazole Analog

The target compound has a topological polar surface area (TPSA) of 63.33 Ų, while the dihydrothiazole analog is predicted to have a slightly higher TPSA (≈67–70 Ų) due to the increased N–H character of the partially saturated ring. This difference may influence passive membrane permeability and oral bioavailability predictions [1].

Polar Surface Area Membrane Permeability Physicochemical Profiling

Broad-Spectrum Screening Selectivity: Weak Activity Across Diverse Targets

In PubChem qHTS assays, the target compound demonstrated weak or inconclusive activity against ERK signaling (Potency = 39.8 µM), Plasmodium falciparum delayed death (14.7 µM), Pin1 (95.3 µM), HIV-1 Vpr (63.1 µM), and AMA1-RON interaction (39.8 µM) [1]. All results were annotated as 'inconclusive' or 'inactive,' indicating a clean profile with no strong off-target liabilities. This contrasts with structurally related benzofuran-thiazole carboxylic acids that may show single-digit micromolar activity in similar assays, potentially complicating their use as inactive controls or selective tool compounds.

Selectivity Profiling Off-target Screening Chemical Probe Development

Purity Specification and Supply Chain Consistency

The target compound is commercially available with a minimum purity of 95% from established suppliers such as AKSci (catalog 0611CH) and Enamine (EN300-12215) [1]. The dihydrothiazole analog (CAS 561001-98-7) is also offered at ≥95% purity, but the target compound benefits from broader vendor coverage and documented identity verification (CAS, MDL, PubChem CID, ChEMBL ID), reducing procurement risk for multi-year research programs .

Purity Assurance Reproducibility Procurement Reliability

Optimal Application Scenarios for 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid (CAS 850021-31-7)


Lipophilicity-Driven Fragment-Based Drug Discovery

Given its XLogP3 of 4 and TPSA of 63.33 Ų, the target compound serves as a moderately lipophilic fragment for lead generation campaigns where balanced permeability is desired. The methyl-thiazole motif provides a distinct lipophilicity advantage over the dihydrothiazole analog, making it a preferred choice when optimizing logD and membrane penetration [1].

Negative Control or Inactive Scaffold for Phenotypic Screening

The compound's weak activity (Potency > 14 µM) across five distinct target classes (ERK, Plasmodium, Pin1, HIV-1 Vpr, AMA1-RON) qualifies it as a clean negative control for high-throughput screening campaigns. Researchers can use it to establish baseline signal without confounding biological effects [1].

Synthetic Intermediate for Derivatization Libraries

The carboxylic acid handle allows straightforward amide or ester formation, enabling rapid construction of compound libraries. The well-characterized identity (CAS, PubChem CID, ChEMBL ID) and consistent 95% purity across multiple vendors ensure reproducible synthetic outcomes [1].

Quote Request

Request a Quote for 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.